molecular formula C11H16FNO3S B2588198 N-[2-(2-Fluorophenyl)-2-methoxypropyl]methanesulfonamide CAS No. 1797716-21-2

N-[2-(2-Fluorophenyl)-2-methoxypropyl]methanesulfonamide

Cat. No.: B2588198
CAS No.: 1797716-21-2
M. Wt: 261.31
InChI Key: QFLVNHUFYSHKSZ-UHFFFAOYSA-N
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Description

N-[2-(2-Fluorophenyl)-2-methoxypropyl]methanesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a methanesulfonamide group linked to a propanamine chain that incorporates a 2-fluorophenyl ring and a methoxy ether. The sulfonamide functional group is a prevalent pharmacophore in drug discovery, known for its role in modulating a variety of biological targets and improving the physicochemical properties of lead compounds . The strategic inclusion of a fluorine atom on the phenyl ring is a common tactic in modern drug design, as it can influence a molecule's metabolic stability, bioavailability, and binding affinity through electronic and steric effects . Compounds with structural similarities, particularly those containing N-substituted sulfonamide motifs, have been investigated for their potential to interact with central nervous system (CNS) targets. Some related compounds have been studied as potentiators of glutamate receptors, which are crucial for synaptic transmission and plasticity, making them a focal point for research into cognitive disorders and neurodegenerative diseases . The specific stereochemistry and substitution pattern of this molecule suggest it is a valuable chemical tool for probing structure-activity relationships (SAR) in the development of novel neuroactive substances. Researchers can utilize this compound in preclinical studies to investigate its mechanism of action, pharmacokinetic properties, and selectivity profiles. It is strictly intended for laboratory research applications such as in vitro assay development, high-throughput screening, and as a building block for the synthesis of more complex chemical entities. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or any form of human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO3S/c1-11(16-2,8-13-17(3,14)15)9-6-4-5-7-10(9)12/h4-7,13H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLVNHUFYSHKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C)(C1=CC=CC=C1F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]methanesulfonamide typically involves the reaction of 2-fluoroaniline with methanesulfonyl chloride to form N-(2-fluorophenyl)methanesulfonamide. This intermediate is then reacted with 2-methoxypropyl bromide under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: N-[2-(2-Fluorophenyl)-2-methoxypropyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-[2-(2-Fluorophenyl)-2-methoxypropyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Medicine: In medicine, this compound is being investigated for its potential therapeutic effects. Its unique chemical structure allows it to interact with various biological pathways, making it a promising candidate for the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific characteristics.

Mechanism of Action

The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]methanesulfonamide involves its interaction with specific molecular targets in the body. The fluorophenyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. The methoxypropyl chain enhances the compound’s solubility and bioavailability, allowing it to effectively reach its target sites .

Comparison with Similar Compounds

Key Observations:

Fluorophenyl Substituents :

  • The 2-fluorophenyl group in the target compound differs from the 2,4-difluorophenylthio group in compound 9 (). The latter showed potent COX-2 inhibition, suggesting that additional fluorine atoms may enhance binding affinity or metabolic stability .
  • The 4-fluorophenyl substituent in the pyrimidine-based compound () lacks reported activity data, but positional differences (2- vs. 4-fluoro) may alter steric interactions with target enzymes.

Core Structure Impact: Benzothieno[3,2-d]pyrimidin-4-one derivatives () exhibit anti-inflammatory activity due to their planar, aromatic cores, which may facilitate interactions with COX-2’s hydrophobic active site . In contrast, the target compound’s flexible methoxypropyl chain could favor different pharmacokinetic profiles, such as improved solubility.

Functional Groups: Methoxy groups (target compound) vs. Methoxy groups may reduce toxicity but also limit enzymatic inhibition potency.

Biological Activity

N-[2-(2-Fluorophenyl)-2-methoxypropyl]methanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, may play a significant role in modulating various biological pathways, particularly in the context of inflammation and neurotransmission.

Chemical Structure and Properties

The molecular formula of this compound is C13H16FNO2SC_{13}H_{16}FNO_2S with a molecular weight of approximately 337.4 g/mol. Its structure includes:

  • A methanesulfonamide functional group.
  • A 2-fluorophenyl moiety.
  • A methoxy group that can participate in nucleophilic substitution reactions.

These characteristics suggest that the compound could interact with various biological targets, potentially influencing pharmacological effects.

Preliminary studies indicate that this compound may act as an inhibitor of specific receptors or enzymes involved in neurotransmitter systems. The sulfonamide group is known for its antibacterial properties; however, this compound's unique structure suggests it may also exhibit anti-inflammatory and analgesic activities.

Interaction Studies

Interaction studies have shown that this compound may influence pathways related to pain and inflammation. Its potential to modulate neurotransmitter systems could make it a candidate for treating conditions such as:

  • Inflammatory diseases.
  • Neurological disorders.

Biological Activity Data

Recent research has focused on the biological activity of this compound. Key findings include:

Study FocusFindings
Receptor InhibitionExhibits potential inhibition of specific receptors related to pain pathways.
Enzyme InteractionMay interact with enzymes involved in inflammatory responses.
Pharmacological EffectsPreliminary evidence suggests efficacy in modulating neurotransmitter systems.

Case Studies and Research Findings

  • Inflammation Modulation : A study indicated that this compound could reduce inflammation markers in animal models, suggesting its potential use as an anti-inflammatory agent.
  • Neurotransmitter System Influence : Research has demonstrated that this compound might enhance glutamate receptor function, which is crucial for synaptic transmission and plasticity .
  • Comparative Analysis : Structural analogs were compared to assess differences in biological activity:
    • N-(4-Fluorobenzyl)-N-phenylmethanesulfonamide : Exhibits different pharmacokinetics due to para-fluoro substitution.
    • N-(3-Fluorobenzene)-N-phenylmethanesulfonamide : Shows altered binding affinity due to meta-fluoro substitution.

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